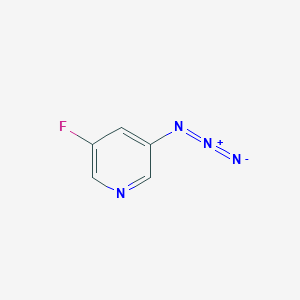

3-Azido-5-fluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Azido-5-fluoropyridine is a halogenated azidopyridine, a compound that features both an azide group (N₃) and a fluorine atom attached to a pyridine ring. . The presence of both azide and fluorine groups imparts unique chemical properties, making it a valuable building block for further chemical synthesis and functionalization.

準備方法

The synthesis of 3-Azido-5-fluoropyridine typically involves the reaction of sodium azide with pyridine derivatives bearing halogen atoms. For instance, one method involves reacting sodium azide with 3,5-difluoropyridine under controlled conditions to selectively replace one of the fluorine atoms with an azide group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 20°C. Industrial production methods may involve scaling up this reaction while ensuring safety measures due to the potentially explosive nature of azides.

化学反応の分析

3-Azido-5-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper (I) catalysts, to form triazoles through click chemistry.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include copper (I) catalysts for click chemistry, reducing agents like LiAlH₄ for reduction, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include triazoles, amines, and other functionalized pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

3-Azido-5-fluoropyridine and its derivatives have shown promise in antiviral applications. For instance, fluorinated compounds are known to enhance the bioavailability and metabolic stability of nucleosides, which can lead to improved therapeutic efficacy against viruses such as hepatitis B and C. Research indicates that compounds with azido groups can interact favorably with viral enzymes, enhancing their potency as antiviral agents .

Cytotoxicity Studies

Studies have evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, phosphoramidates derived from 3'-azido-2',3'-dideoxy-5-fluorouridine exhibited significant cytotoxic activity against cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. The presence of the azido group was crucial for enhancing the activity of these compounds compared to their non-azido counterparts .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its azido group can participate in various reactions, such as click chemistry, allowing for the formation of complex molecular architectures. This property is particularly useful in synthesizing heterocyclic compounds and other biologically active molecules .

Fluorination Reactions

The presence of fluorine in this compound enhances its reactivity and selectivity in chemical reactions. Fluorinated compounds are often more lipophilic and exhibit altered pharmacokinetic properties, making them suitable candidates for drug development. The incorporation of fluorine can also improve the binding affinity of compounds to biological targets .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

作用機序

The mechanism of action of 3-Azido-5-fluoropyridine largely depends on its application. In click chemistry, the azide group reacts with alkynes to form triazoles, a reaction facilitated by copper (I) catalysts. This reaction is highly specific and efficient, making it a valuable tool for tagging and modifying molecules. The fluorine atom in the compound can also influence its reactivity and interactions with other molecules, often enhancing the stability and bioavailability of the resulting products .

類似化合物との比較

3-Azido-5-fluoropyridine can be compared with other halogenated azidopyridines, such as:

4-Azido-3-fluoropyridine: Similar in structure but with the azide and fluorine groups in different positions, affecting its reactivity and applications.

3-Azido-4-fluoropyridine:

3,5-Diazido-4-fluoropyridine: Contains two azide groups, offering different reactivity and potential for forming more complex structures.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

生物活性

3-Azido-5-fluoropyridine is a compound of significant interest in medicinal chemistry and chemical biology due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) and a fluorine atom on the pyridine ring. The azide group is known for its reactivity in click chemistry, which facilitates the attachment of various biomolecules for imaging and therapeutic purposes. The fluorine atom enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties.

Target of Action

Fluoropyridines generally exhibit diverse biological activities due to their ability to interact with various biomolecular targets. The azide moiety allows for functionalization through click chemistry, making this compound a valuable intermediate in synthesizing biologically active compounds.

Mode of Action

The compound's azide group can participate in Staudinger reduction or azide-alkyne cycloaddition reactions, leading to the formation of stable triazoles. These reactions are pivotal in developing drug candidates that target specific diseases.

Biological Applications

This compound has several applications across different fields:

- Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates.

- Chemical Biology : Used in click chemistry to tag biological molecules with fluorescent markers, aiding in the study of cellular processes.

- Materials Science : Employed in creating novel materials with unique properties, including polymers and nanomaterials.

- Radiopharmaceuticals : Utilized in synthesizing radiotracers for positron emission tomography (PET) imaging.

Pharmacokinetics

The incorporation of fluorine into the molecular structure often enhances the compound's bioavailability and stability. Fluorinated compounds typically exhibit improved metabolic stability compared to their non-fluorinated counterparts, which may lead to increased efficacy in therapeutic applications .

Cellular Effects

Research indicates that similar fluoropyridines can induce cytotoxic effects in various cancer cell lines. For instance, studies on related compounds have shown antiproliferative activity against breast, colon, and lung cancer cell lines . Although specific data on this compound's cytotoxicity is limited, its structural analogs suggest potential for similar effects.

Comparative Analysis with Similar Compounds

Comparative studies with other halogenated azidopyridines reveal that structural modifications significantly influence biological activity. For example:

| Compound | Position of Azide | Position of Fluorine | Biological Activity |

|---|---|---|---|

| This compound | 3 | 5 | Moderate cytotoxicity |

| 4-Azido-3-fluoropyridine | 4 | 3 | Variable activity |

| 3-Azido-4-fluoropyridine | 3 | 4 | Higher reactivity |

This table illustrates how positional changes can affect reactivity and biological outcomes.

Case Studies

- Click Chemistry Applications : In a study focusing on azide-modified nucleosides, researchers demonstrated that compounds similar to this compound effectively tagged RNA molecules for visualization under fluorescence microscopy, enhancing our understanding of cellular mechanisms.

- Anticancer Activity : A series of fluorinated pyridines were evaluated for their antiproliferative properties against multiple cancer cell lines. The findings indicated that modifications at the pyridine ring could lead to enhanced cytotoxic effects, supporting further exploration into this compound as a potential anticancer agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 3-Azido-5-fluoropyridine, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of a halogen atom (e.g., chlorine or iodine) at the 3-position of 5-fluoropyridine using sodium azide (NaN₃). Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and reaction time (12–24 hours). For example, substitution reactions with NaN₃ in fluoropyridine derivatives yield azido products efficiently . Optimization should focus on monitoring reaction progress via TLC or HPLC to minimize side reactions like over-azidation.

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (85:15 v/v) for purity analysis. Adjust detection wavelengths to 254 nm for optimal sensitivity .

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H NMR identifies azide integration at the 3-position.

- FT-IR : Confirm the presence of the azide group via a sharp peak near 2100 cm⁻¹ .

Q. How does the azide group in this compound influence its reactivity in common organic transformations?

- Methodological Answer : The azide group enables click chemistry (e.g., Huisgen cycloaddition with alkynes to form triazoles) and Staudinger reactions. For coupling reactions, employ palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids to functionalize the pyridine ring at available positions. Note that the electron-withdrawing fluorine at the 5-position may direct reactivity to the 2- or 4-positions .

Q. What are the potential biological research applications of this compound?

- Methodological Answer : The compound serves as a bioorthogonal probe for labeling biomolecules via click chemistry. Its fluorinated structure enhances metabolic stability, making it suitable for developing PET tracers or targeted drug conjugates. Always validate biocompatibility in cell cultures before in vivo studies, as fluorine and azide groups may exhibit unexpected toxicity .

Advanced Research Questions

Q. How should researchers address contradictions in reaction yields or byproduct formation during this compound synthesis?

- Methodological Answer : Contradictions often arise from competing substitution pathways (e.g., thiocyanate byproducts if NaN₃ purity is low) or residual solvents altering reaction kinetics. Mitigate this by:

- Purifying starting materials (e.g., 5-fluoro-3-iodopyridine) via recrystallization.

- Using anhydrous solvents and inert atmospheres to suppress hydrolysis.

- Analyzing byproducts via LC-MS to identify competing mechanisms .

Q. What strategies are recommended for designing multifunctional derivatives of this compound?

- Methodological Answer : Combine cross-coupling (e.g., Suzuki-Miyaura with boronic acids) and click chemistry to append functional groups. For example:

- Introduce a trifluoromethyl group at the 2-position via radical trifluoromethylation to enhance lipophilicity.

- Attach fluorescent tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for imaging studies .

Q. How does the fluorine substituent at the 5-position affect the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Fluorine’s electronegativity stabilizes the pyridine ring against electrophilic attack but may increase sensitivity to basic conditions. Conduct accelerated stability studies:

- Store at pH 6–7 (ammonium acetate buffer) and 4°C to prevent azide degradation.

- Avoid prolonged exposure to temperatures >40°C, which can trigger decomposition to 5-fluoropyridine and nitrogen gas .

Q. What mechanistic insights explain the enhanced reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s inductive effect increases the electrophilicity of the pyridine ring, accelerating nucleophilic substitution at the 3-position. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring NaN₃ incorporation via UV-Vis) quantify rate enhancements. Compare with 3-azidopyridine to isolate fluorine’s contribution .

Q. What safety protocols and regulatory guidelines must be followed when handling this compound?

- Methodological Answer :

- Safety : Use blast shields and avoid grinding dry azides due to explosion risks. Store in diluted solutions (<1 M) at controlled temperatures.

- Regulatory : Comply with ICH guidelines for impurity profiling (e.g., residual Pd in coupling reactions) and document azide content per OSHA standards. Note that derivatives are not FDA-approved and require rigorous preclinical testing .

特性

IUPAC Name |

3-azido-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFMULOIIGQNAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。